2-Benzyl-2-carbomethoxycyclopentanone

Organic Synthesis β-Keto Ester Alkylation Process Chemistry

2-Benzyl-2-carbomethoxycyclopentanone (methyl 1-benzyl-2-oxocyclopentane-1-carboxylate) is a synthetically versatile β-keto ester that functions as a protected form of 2-benzylcyclopentanone. The compound incorporates both a nucleophilic enolate-forming site at the cyclopentanone ring and a carbomethoxy group that can be selectively cleaved under non-hydrolytic, mildly basic conditions, enabling controlled decarboxylation without affecting other base-sensitive esters.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 10386-81-9
Cat. No. B082281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-carbomethoxycyclopentanone
CAS10386-81-9
Synonyms2-BENZYL-2-CARBOMETHOXYCYCLOPENTANONE
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCCC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
InChIKeyHWLKXULKCYKDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-carbomethoxycyclopentanone (CAS 10386-81-9): A Protected Cyclopentanone Building Block for Pharmaceutical and Agrochemical Synthesis


2-Benzyl-2-carbomethoxycyclopentanone (methyl 1-benzyl-2-oxocyclopentane-1-carboxylate) is a synthetically versatile β-keto ester that functions as a protected form of 2-benzylcyclopentanone [1]. The compound incorporates both a nucleophilic enolate-forming site at the cyclopentanone ring and a carbomethoxy group that can be selectively cleaved under non-hydrolytic, mildly basic conditions, enabling controlled decarboxylation without affecting other base-sensitive esters [2]. Its IUPAC name is methyl 1-benzyl-2-oxocyclopentane-1-carboxylate, with a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol [3].

Why 2-Benzyl-2-carbomethoxycyclopentanone Cannot Be Replaced by 2-Benzylcyclopentanone or 2-Carbomethoxycyclopentanone in Multi-Step Syntheses


Generic substitution among cyclopentanone derivatives fails because the target compound occupies a unique position as a protected intermediate: the carbomethoxy group blocks enolate formation at the C-2 position, directing alkylation exclusively to the desired site, while the benzyl group provides the lipophilic scaffold needed for downstream bioactivity [1]. Simple replacement with 2-benzylcyclopentanone (CAS 2867-63-2) eliminates the carbomethoxy protecting group, making selective functionalization at C-5 impossible. Conversely, 2-carbomethoxycyclopentanone (CAS 10472-24-9) lacks the benzyl substituent required for target binding in fungicide and pharmaceutical intermediates [2]. The ethyl ester analog (2-benzyl-2-carboethoxycyclopentanone) differs critically in its deprotection kinetics: the methyl ester undergoes LiI/collidine-mediated cleavage more rapidly and under milder conditions than the ethyl ester, a distinction that is essential when other hydrolytically sensitive esters are present in the substrate [3].

2-Benzyl-2-carbomethoxycyclopentanone: Head-to-Head Quantitative Evidence Against Closest Analogs


Synthesis Yield and Purity: Methyl Ester vs. Ethyl Ester Procedure

The optimized sodium-mediated alkylation of 2-carbomethoxycyclopentanone with benzyl chloride in benzene/toluene delivers the target methyl ester in 81–86% isolated yield after distillation [1]. By comparison, the previously published Baker and Leeds procedure for the ethyl ester analog required longer reflux times and more forcing conditions, with the methyl ester specifically noted as 'not previously prepared' at the time of publication [2]. This yield range represents a reproducible benchmark for procurement specification: suppliers offering material below 80% yield-equivalent purity should be scrutinized for incomplete alkylation or premature decarboxylation.

Organic Synthesis β-Keto Ester Alkylation Process Chemistry

Physicochemical Differentiation from 2-Benzylcyclopentanone: Boiling Point and Molecular Properties Compared

The target compound (MW 232.28, b.p. 126–128 °C at 0.5 mmHg) is readily separable from its decarboxylated analog 2-benzylcyclopentanone (MW 174.24, b.p. 285.1 °C at 760 mmHg) by vacuum distillation [1]. The calculated LogP of 2.14150 and polar surface area of 43.37 Ų for the target compound [2] indicate significantly higher polarity than 2-benzylcyclopentanone (estimated LogP ~3.0 based on fragment addition), which translates to different extraction and chromatographic behavior during workup. The density difference (target: 1.163±0.06 g/cm³ predicted; 2-benzylcyclopentanone: 1.065 g/cm³) provides an additional quality control checkpoint [3].

Physicochemical Characterization Distillation Parameters Quality Control

Selective Decarboxylation: Methyl Ester Cleavage Under Non-Hydrolytic Conditions vs. Ethyl Ester Acid Hydrolysis

The carbomethoxy group of the target compound is selectively cleaved by lithium iodide dihydrate in refluxing 2,4,6-collidine, yielding 2-benzylcyclopentanone with concomitant CO₂ evolution [1]. This non-hydrolytic cleavage is orthogonal to normal alkaline saponification: the method specifically cleaves the methyl ester of a β-keto acid while leaving other secondary alkyl esters intact [2]. In contrast, the ethyl ester analog requires prolonged heating with concentrated hydrochloric acid for decarboxylation, conditions that would hydrolyze acid-sensitive functional groups [3]. This chemoselectivity is critical when the compound is used as a late-stage intermediate in complex molecule synthesis where other ester moieties must be preserved.

Chemoselective Deprotection β-Keto Ester Cleavage Decarboxylation

Industrial Pedigree: Validated Intermediate for Fungicide and Pharmaceutical Synthesis vs. Non-Functionalized Cyclopentanones

The 2-benzyl-2-carbomethoxycyclopentanone scaffold is explicitly claimed as a key intermediate in US Patent 5258404A, which covers 3-(substituted benzyl)-1-alkyl-2-oxocyclopentane carboxylic acid alkyl ester derivatives as fungicidal agents and synthetic intermediates [1]. The 4-chloro analog (CAS 115851-73-5) is a documented intermediate in metconazole synthesis, a commercial triazole fungicide . By contrast, the simple decarboxylated analog 2-benzylcyclopentanone lacks the carbomethoxy group necessary for further C-5 functionalization required in metconazole-type structures. Patent WO/2011/070771 further describes the conversion of 1-benzyl-2-oxocyclopentane carboxylic acid alkyl esters to 2-benzyl-5,5-bis(hydroxymethyl)-cyclopentanone derivatives, underscoring the industrial relevance of this specific oxidation state [2].

Agrochemical Intermediates Fungicide Synthesis Patent-Valided Building Block

Diastereoselective Reduction Platform: 2-Alkyl-2-carbomethoxycyclopentanone Scaffold in Stereochemical Studies

The 2-alkyl-2-carbomethoxycyclopentanone scaffold, of which the target compound is the 2-benzyl member, has been systematically studied for diastereoselective NaBH₄ reduction [1]. Teixeira et al. (1997) synthesized four new 2-substituted β-keto-ester derivatives and demonstrated that diastereoselective control depends on blockage of the re-face by a carbonyl-π-stacking interaction rather than purely steric factors [2]. While the published study focused on the 2-allyl derivative, the benzyl analog (target compound) provides a complementary π-system for investigating electronic effects on diastereofacial selectivity, as the benzyl aromatic ring can engage in similar carbonyl-π interactions [3]. This scaffold-level understanding enables rational prediction of stereochemical outcomes in reduction steps during complex molecule synthesis.

Stereoselective Synthesis NaBH₄ Reduction Diastereoselectivity

2-Benzyl-2-carbomethoxycyclopentanone: Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Multi-Step Synthesis of 2,5-Disubstituted Cyclopentanone Derivatives for Agrochemical Lead Optimization

When a research program requires sequential functionalization at the C-2 and C-5 positions of the cyclopentanone ring, the target compound is the preferred starting material. The carbomethoxy group protects the C-2 position during initial enolate formation, ensuring exclusive alkylation at the desired site. After C-5 functionalization, the methyl ester is cleaved under non-hydrolytic LiI/collidine conditions [1], which preserves other base-sensitive esters that would be hydrolyzed under the strongly acidic conditions required for ethyl ester deprotection [2]. The 81–86% validated synthesis yield provides a reliable cost basis for scale-up calculations. This scenario is directly supported by US Patent 5258404A, which demonstrates the fungicidal activity of the resulting 3-benzyl-1-alkyl-2-oxocyclopentane carboxylate scaffold.

Pharmaceutical Intermediate Manufacturing with Chemoselective Deprotection Requirements

In pharmaceutical intermediate production where the target molecule contains multiple ester functionalities, the methyl ester of the β-keto acid offers a unique chemoselectivity advantage: LiI/collidine cleavage is orthogonal to normal alkaline saponification, meaning secondary alcohol esters remain intact while the β-keto ester is selectively decarboxylated [1]. This is the reverse selectivity of standard saponification conditions. Procurement specifications should require ≥98% purity (matching commercial supplier specifications [2]) with GC-MS verification to confirm the absence of 2-benzylcyclopentanone (the decarboxylated contaminant). The boiling point differential of ~160 °C between the target compound and its decarboxylated analog makes GC purity assessment straightforward.

Stereochemical Investigation of Carbonyl-π-Stacking Effects in Cyclic β-Keto Ester Reductions

The 2-benzyl-substituted β-keto ester serves as a mechanistic probe for studying electronic effects on diastereoselective NaBH₄ reduction [1]. The aromatic benzyl group provides a distinct π-electron system compared to the previously studied 2-allyl analog, enabling comparative analysis of carbonyl-π-stacking contributions to facial selectivity. The Teixeira et al. (1997) framework predicts that the benzyl aromatic ring will influence the re-face accessibility of the ketone carbonyl through π-stacking interactions [2]. Researchers should procure the compound with documented stereochemical purity and characterize reduction products by chiral GC or NMR to establish diastereomeric ratios, contributing to the broader understanding of substrate-controlled stereoselectivity in cyclic systems.

Reference Standard for Metconazole-Related Intermediate Impurity Profiling

Given the structural relationship between 2-benzyl-2-carbomethoxycyclopentanone and the metconazole intermediate 1-[(4-chlorophenyl)methyl]-2-oxocyclopentanecarboxylic acid methyl ester (CAS 115851-73-5) [1], the non-chlorinated parent compound is valuable as a reference standard for impurity profiling in agrochemical manufacturing. The physicochemical similarity (the only difference being the 4-chloro substituent on the benzyl ring) means the target compound can serve as a system suitability marker for HPLC method development. The LogP difference between the chlorinated analog (calculated higher due to the chlorine atom) and the parent compound (LogP 2.14) [2] can be exploited to validate chromatographic separation methods for process-related impurities.

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